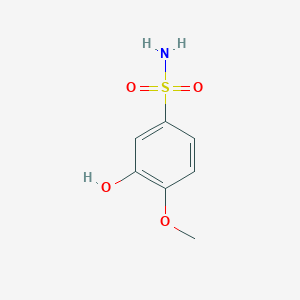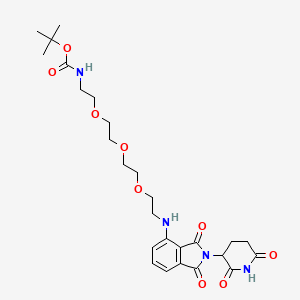
3-Hydroxy-4-methoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-methoxybenzene-1-sulfonamide is a compound with the molecular formula C7H9NO4S and a molecular weight of 203.22 . It is a powder at room temperature .
Molecular Structure Analysis
The molecule contains a total of 22 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic hydroxyl, 1 aromatic ether, and 1 sulfonamide .Physical And Chemical Properties Analysis
3-Hydroxy-4-methoxybenzene-1-sulfonamide is a powder at room temperature . It has a molecular weight of 203.22 .Wissenschaftliche Forschungsanwendungen
Antitumor Applications
- Antitumor Sulfonamides : Sulfonamide compounds, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070), have been identified as potent cell cycle inhibitors and have advanced to clinical trials as antimitotic agents and novel antiproliferative agents, respectively. These compounds have shown clinical activity in phase I settings and are characterized based on gene expression changes, highlighting their role as oncolytic small molecules (Owa et al., 2002).
Chemical Synthesis and Modification
- Synthesis of Heterocyclic Compounds : 3-Hydroxy-4-aminobenzene sulfonamide has been used as a starting material for synthesizing various heterocyclic compounds, demonstrating its role in the development of new chemical entities (Mohsein, Majeed, & Al-Ameerhelal, 2019).
- Crystal Structure Analysis : The study of compounds like N'-(2-hydroxy-3-methoxy benzylidene)-4-nitro benzenesulfonylhydrazide provides insights into the crystal structures and hydrogen bonding mechanisms of sulfonamide compounds (تحریری et al., 2018).
Drug-Tubulin Interactions
- Sulfonamide Drugs and Tubulin : Certain sulfonamide drugs, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010), have been identified to bind to the colchicine site of tubulin, influencing tubulin polymerization and showing potential as antimitotic agents (Banerjee et al., 2005).
Environmental Impact
- Degradation of Sulfonamide Antibiotics : Studies on Microbacterium sp. strain BR1 have shown a unique microbial strategy for the degradation of sulfonamide antibiotics, including those with a structure similar to 3-hydroxy-4-methoxybenzene-1-sulfonamide. This process involves ipso-hydroxylation and fragmentation, highlighting the environmental impact and biodegradation pathways of sulfonamide compounds (Ricken et al., 2013).
Wirkmechanismus
While the specific mechanism of action for 3-Hydroxy-4-methoxybenzene-1-sulfonamide is not available, sulfonamides in general act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase. This enzyme uses para-aminobenzoic acid (PABA) for synthesizing folic acid, which is necessary for bacterial replication .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-hydroxy-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAIAKVTJXISFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2509427.png)

![3-bromo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2509429.png)
![N-(4-methylbenzyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2509430.png)


![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2509438.png)
![2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazine](/img/structure/B2509439.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2509440.png)


![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2509445.png)
